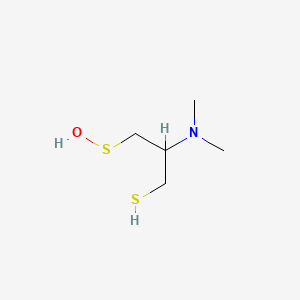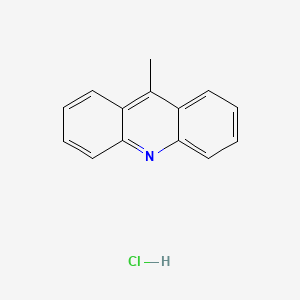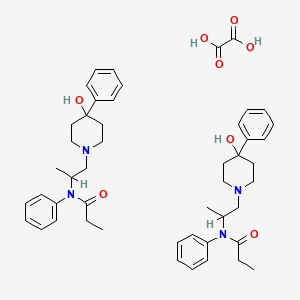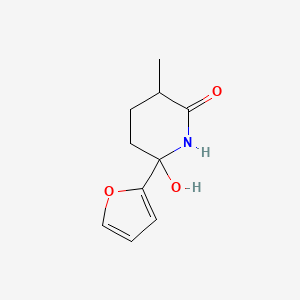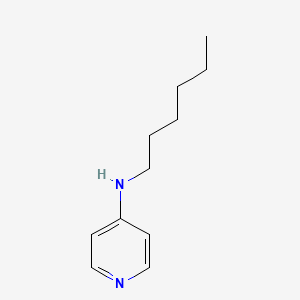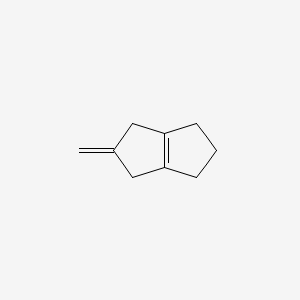
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- is a derivative of 4-cyclopentene-1,2,3-trione, a compound known for its unique structure and reactivity. This compound features a cyclopentene ring with three carbonyl groups and two ethoxy groups attached at the 4 and 5 positions. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclopentene-1,2,3-trione can be synthesized through the dehydration of 2,2-dihydroxy-4-cyclopentene-1,3-dione or the pyrolysis of 2-chloro-2-formyloxy-4-cyclopentene-1,3-dione . The dehydration process involves the removal of water molecules under controlled conditions, while pyrolysis requires heating the precursor compound to induce decomposition and formation of the desired product.
Industrial Production Methods
Industrial production methods for 4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme-catalyzed reactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- involves its interaction with molecular targets through its carbonyl and ethoxy groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, leading to the formation of new bonds and products. The pathways involved depend on the specific reaction conditions and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopentene-1,2,3-trione: The parent compound without the ethoxy groups.
Croconic acid: A related compound with hydroxyl groups instead of ethoxy groups.
4-Cyclopentene-1,3-dione: A similar compound with fewer carbonyl groups.
Uniqueness
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- is unique due to the presence of both carbonyl and ethoxy groups, which impart distinct reactivity and properties. This combination allows for a broader range of chemical transformations and applications compared to its analogs.
Properties
CAS No. |
63183-46-0 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
4,5-diethoxycyclopent-4-ene-1,2,3-trione |
InChI |
InChI=1S/C9H10O5/c1-3-13-8-6(11)5(10)7(12)9(8)14-4-2/h3-4H2,1-2H3 |
InChI Key |
RGHDXSRZUUQXPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C(=O)C1=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


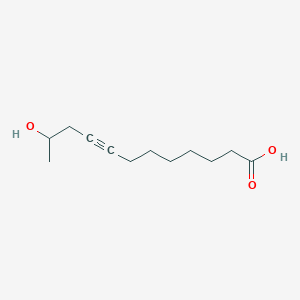
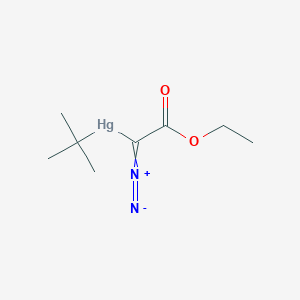
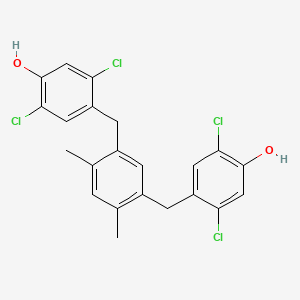

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
